molecular formula C12H16ClNO B5748653 3-chloro-N,N-diethyl-4-methylbenzamide

3-chloro-N,N-diethyl-4-methylbenzamide

Cat. No.: B5748653
M. Wt: 225.71 g/mol
InChI Key: CCMSDBZNFXFJER-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diethyl-4-methylbenzamide is a substituted benzamide derivative characterized by a benzene ring with a chlorine atom at position 3, a methyl group at position 4, and a diethylamine group attached to the carboxamide nitrogen. This compound belongs to the benzamide class, which is widely studied for applications in medicinal chemistry, agrochemicals, and materials science. Its structure combines lipophilic (chloro, methyl, diethyl) and polar (amide) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

3-chloro-N,N-diethyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMSDBZNFXFJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diethyl-4-methylbenzamide typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.

    Reduction: The nitro group in 4-nitrotoluene is reduced to form 4-aminotoluene.

    Chlorination: 4-aminotoluene is chlorinated to introduce a chlorine atom at the third position, forming 3-chloro-4-aminotoluene.

    Amidation: 3-chloro-4-aminotoluene is then reacted with diethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diethyl-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Corresponding carboxylic acid and diethylamine.

Scientific Research Applications

3-chloro-N,N-diethyl-4-methylbenzamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-diethyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Benzamide Core) Key Features References
3-Chloro-N,N-diethyl-4-methylbenzamide 3-Cl, 4-CH₃, N,N-diethyl High lipophilicity due to diethyl and methyl groups; moderate steric bulk Inferred
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide 3,4-diCl, N-(3-Cl-4-CH₃-C₆H₃) Enhanced halogen bonding; potential for anticancer activity
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-Cl-C₆H₄-CH₂CH₂) Electron-withdrawing nitro group; hybrid bioactive molecule
3-Chloro-N,N-dimethyl-4-(dioxaborolan-2-yl)benzamide 3-Cl, N,N-dimethyl, 4-boronate ester Boron-containing group for Suzuki coupling; applications in drug synthesis
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃, N-(3-Cl-2-CH₃-C₆H₃) Amino and methoxy groups enhance solubility and metal coordination

Key Observations :

  • Electronic Effects: The 3-chloro substituent is electron-withdrawing, which may deactivate the benzene ring toward electrophilic substitution compared to methoxy or amino groups .

Physicochemical Properties

Property This compound (Predicted) 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide N-(3-Chlorophenethyl)-4-nitrobenzamide
Molecular Weight ~269.8 g/mol 314.59 g/mol 318.76 g/mol
LogP ~3.5 (high) ~4.2 ~3.8
Melting Point 80–100°C (estimated) Not reported Not reported
Solubility Low in water; soluble in DCM, acetone Insoluble in water Soluble in DMSO

Notes:

  • The diethyl group in the target compound reduces crystallinity compared to rigid analogs like 3,4-dichloro derivatives .
  • Nitro-containing analogs (e.g., ) exhibit higher density and polarity due to the NO₂ group .

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